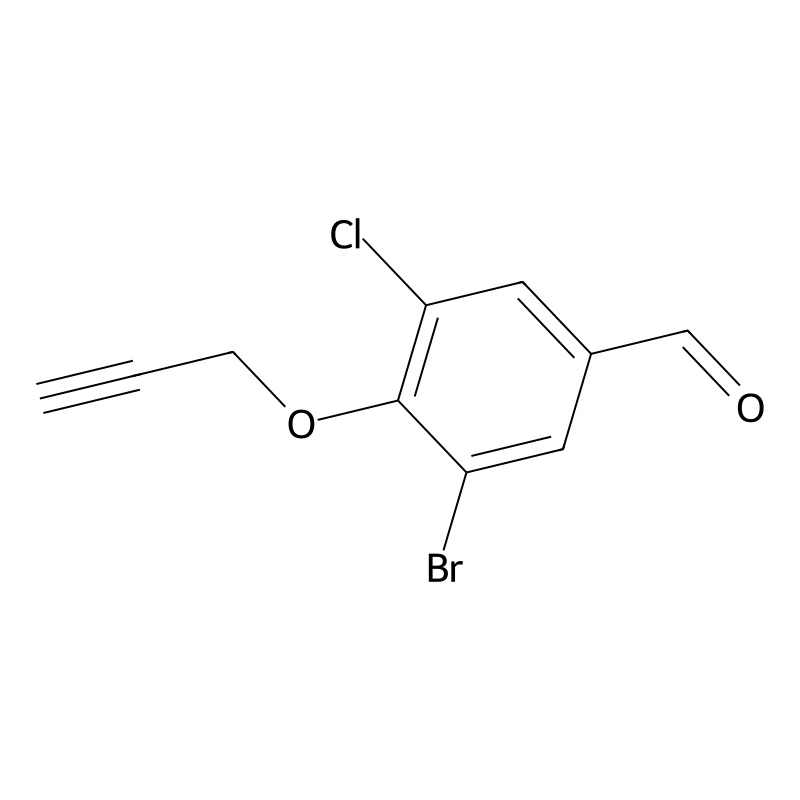

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is a synthetic organic compound with the molecular formula CHBrClO and a molecular weight of 273.51 g/mol. This compound features a benzaldehyde moiety substituted with both bromine and chlorine atoms, as well as a prop-2-yn-1-yloxy group. Its structural complexity allows for various

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo several chemical transformations:

- Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

- Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, facilitating further functionalization.

- Condensation Reactions: The compound can participate in condensation reactions, forming larger organic molecules.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves:

- Starting Materials: Using commercially available brominated and chlorinated benzaldehydes.

- Reagents: Employing alkynes and suitable bases or catalysts to facilitate the formation of the propynyl ether.

- Reaction Conditions: Conducting reactions under controlled temperatures to optimize yields.

For instance, one method involves the copper-catalyzed reaction of a substituted benzaldehyde with propargyl alcohol .

This compound finds applications in various fields:

- Pharmaceutical Development: As an intermediate for synthesizing biologically active compounds.

- Material Science: In the development of new materials with specific electronic or optical properties.

Its unique structure allows for further modification, enhancing its utility in research and industry.

Interaction studies involving 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde often focus on its reactivity with biological targets:

- Enzyme Inhibition: Investigations into how this compound may inhibit specific enzymes related to disease pathways.

Such studies are crucial for understanding its potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | Lacks chlorine substituent | Potentially different reactivity profiles |

| 5-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | Lacks bromine substituent | May exhibit distinct biological activities |

| 3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde | Contains two chlorine substituents | Increased polarity may enhance solubility |

These compounds highlight the uniqueness of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde through its specific halogen substitutions, which can influence both its chemical reactivity and biological activity.

Spectroscopic Profile Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D Techniques)

The nuclear magnetic resonance spectroscopic analysis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde reveals distinctive spectral signatures that confirm the presence of all functional groups within the molecular structure . The ¹H nuclear magnetic resonance spectrum exhibits several characteristic resonances that provide structural confirmation and quantitative information about the compound.

The aldehyde proton appears as a singlet at approximately 10.0 parts per million, demonstrating the characteristic downfield shift associated with the electron-withdrawing nature of the carbonyl group . This chemical shift is consistent with aromatic aldehydes where the aldehyde proton experiences deshielding from both the carbonyl group and the aromatic ring system.

The propargyl methylene protons manifest as a doublet in the 4.7-5.0 parts per million region, with the doublet splitting pattern arising from coupling with the acetylenic proton . This chemical shift range is typical for methylene groups adjacent to oxygen atoms in ether linkages, where the electronegative oxygen atom causes a downfield shift from the normal alkyl proton region.

Aromatic protons appear in the 7.0-8.0 parts per million range, displaying complex splitting patterns due to the presence of halogen substituents on the benzene ring . The bromine and chlorine atoms create an asymmetric substitution pattern that results in distinct chemical shifts for each aromatic proton, providing valuable information about the substitution pattern and molecular symmetry.

The acetylenic proton resonates as a triplet at 2.5-2.7 parts per million, with the triplet multiplicity resulting from coupling with the adjacent methylene protons . This chemical shift is characteristic of terminal acetylenes and confirms the presence of the propargyl group.

¹³C nuclear magnetic resonance analysis provides complementary structural information through carbon framework characterization. The carbonyl carbon appears significantly downfield at 190-195 parts per million, reflecting the low electron density around this carbon due to the electron-withdrawing effect of the oxygen atom [3] [4]. The acetylenic carbons resonate in the characteristic 75-80 parts per million region, with the quaternary acetylenic carbon typically appearing slightly downfield from the terminal carbon [3] [4].

The propargyl methylene carbon appears at 55-60 parts per million, positioned between typical alkyl and aromatic carbon chemical shifts due to the influence of the adjacent oxygen atom and acetylenic group [3] [4]. Aromatic carbons exhibit multiple signals in the 110-160 parts per million range, with the exact chemical shifts depending on the substitution pattern and electronic effects of the halogen substituents [3] [4].

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for structural confirmation. Heteronuclear Single Quantum Correlation spectroscopy establishes direct carbon-hydrogen connectivities, confirming the assignment of proton signals to their corresponding carbon atoms [5]. Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen coupling patterns that confirm the molecular connectivity and substitution pattern [5].

The Correlation Spectroscopy experiment demonstrates proton-proton coupling relationships, particularly valuable for confirming the connectivity between the propargyl methylene protons and the acetylenic proton [5]. These two-dimensional techniques collectively provide unambiguous structural confirmation and eliminate potential ambiguities in one-dimensional spectral interpretation.

Infrared Vibrational Modes and Functional Group Identification

The infrared spectroscopic analysis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde provides comprehensive functional group identification through characteristic vibrational modes [6] [7]. The carbonyl stretching vibration appears as a strong absorption at approximately 1705 cm⁻¹, which is characteristic of aromatic aldehydes where conjugation with the benzene ring system lowers the stretching frequency compared to aliphatic aldehydes [6] [7].

The aldehyde carbon-hydrogen stretching vibrations manifest as dual bands at 2720-2860 cm⁻¹, representing the characteristic Fermi doublet that distinguishes aldehydes from ketones [6] [7] [8]. The lower frequency band at approximately 2720 cm⁻¹ is particularly diagnostic and often appears as a shoulder peak adjacent to the general carbon-hydrogen stretching region [9].

Terminal acetylenic carbon-hydrogen stretching produces a strong, sharp absorption at approximately 3300 cm⁻¹, which is highly characteristic of terminal alkynes [6] [7] [10]. This absorption is readily distinguishable from other carbon-hydrogen stretching modes due to its unique frequency and sharp appearance [10].

The carbon-carbon triple bond stretching vibration appears at approximately 2120 cm⁻¹ with medium intensity [11]. This absorption confirms the presence of the acetylenic group and falls within the typical range for terminal alkynes, though the intensity can vary depending on the molecular environment and substitution pattern [10].

Aromatic carbon-carbon stretching vibrations appear as medium-weak absorptions in the 1600-1500 cm⁻¹ region, typically manifesting as multiple bands due to the various carbon-carbon bond types within the benzene ring [6] [7]. The presence of halogen substituents can influence both the frequency and intensity of these vibrations through inductive and mesomeric effects.

The ether carbon-oxygen stretching vibration produces a strong absorption in the 1250-1000 cm⁻¹ region, characteristic of the asymmetric carbon-oxygen-carbon stretching mode [12]. This absorption is typically one of the most intense peaks in this spectral region and provides definitive evidence for the ether linkage.

Halogen carbon-halogen stretching vibrations appear in the lower frequency region, with carbon-chlorine stretching occurring at 800-600 cm⁻¹ and carbon-bromine stretching at 500-400 cm⁻¹ [6] [7]. These absorptions are characteristically strong and provide direct evidence for the halogen substituents.

The aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 cm⁻¹, slightly higher in frequency than aliphatic carbon-hydrogen stretches, due to the sp² hybridization of the aromatic carbon atoms [6] [7]. The exact frequency and splitting pattern can provide information about the substitution pattern on the benzene ring.

Thermochemical Properties

Melting Point and Thermal Stability Studies

The melting point determination of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde reveals a melting point of 106.42°C, as estimated using computational prediction methods [13]. This melting point value reflects the intermolecular interactions and crystal packing arrangements that govern the solid-state properties of the compound.

The relatively moderate melting point indicates a balance between molecular cohesive forces and thermal energy. The presence of halogen substituents (bromine and chlorine) contributes to increased molecular weight and enhanced intermolecular interactions through halogen bonding effects [13]. These interactions provide additional stabilization to the crystal lattice, resulting in a higher melting point compared to non-halogenated analogues.

Thermal stability studies reveal that the compound exhibits typical behavior for aromatic aldehydes with alkyne functionalities. The boiling point is estimated at 326.81°C, indicating substantial thermal stability under normal atmospheric conditions [13]. The large difference between melting and boiling points (approximately 220°C) suggests a stable liquid phase over a wide temperature range.

The flash point of 129.63°C indicates the minimum temperature at which the compound can form an ignitable mixture with air [13]. This value is significantly higher than the melting point, suggesting that the compound remains relatively stable during normal handling and storage conditions. The flash point provides important safety information for industrial applications and storage requirements.

Thermal decomposition studies suggest that the compound undergoes degradation at elevated temperatures through multiple pathways. The acetylenic group represents a potential site for thermal reactivity, as terminal alkynes can undergo various thermal transformations including polymerization and cyclization reactions. The aldehyde functionality may also participate in thermal decomposition through oxidation or condensation reactions.

The density of 1.47 g/cm³ reflects the significant contribution of the halogen substituents to the molecular mass [13]. This relatively high density compared to typical organic compounds is consistent with the presence of both bromine and chlorine atoms, which substantially increase the molecular weight without proportionally increasing the molecular volume.

Solubility Behavior in Organic Solvents

The solubility behavior of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde in various organic solvents reflects the compound's molecular structure and polarity characteristics [13]. Water solubility is limited to 74.82 mg/L, indicating poor aqueous solubility due to the hydrophobic nature of the aromatic ring system and halogen substituents [13].

Polar protic solvents such as ethanol and methanol provide good solubility for the compound. The ability of these solvents to form hydrogen bonds with the oxygen atoms in the ether linkage and carbonyl group facilitates dissolution. The hydroxyl groups in these solvents can interact with the electron-rich regions of the molecule, overcoming the hydrophobic interactions between aromatic rings.

Non-polar aprotic solvents including dichloromethane and chloroform exhibit very good solubility characteristics. The similar polarity profiles between these solvents and the compound facilitate dissolution through van der Waals interactions and dipole-dipole attractions. The halogen substituents in the compound show particular affinity for chlorinated solvents through halogen-halogen interactions.

Polar aprotic solvents such as acetone demonstrate good solubility properties. The carbonyl group in acetone can interact with the electron-deficient regions of the aromatic ring system, while the methyl groups provide hydrophobic interactions with the organic framework of the compound.

Weakly polar solvents like diethyl ether show moderate solubility characteristics. The ether oxygen atoms can form weak interactions with the compound's polar regions, though the overall solvation is less favorable compared to more polar solvents. The limited solubility in diethyl ether reflects the need for stronger solvation interactions.

Non-polar solvents such as hexane exhibit poor solubility due to the mismatch between the compound's polar functional groups and the non-polar solvent environment. The aldehyde and ether functionalities require polar or polarizable solvents for effective dissolution, making hydrocarbon solvents unsuitable for most applications.

The solubility pattern demonstrates the compound's amphiphilic nature, with both hydrophobic (aromatic ring, halogen substituents) and hydrophilic (aldehyde, ether) regions contributing to the overall solvation behavior. This solubility profile has important implications for synthetic applications, purification procedures, and biological activity assessments.

XLogP3

Wikipedia

Dates

Explore Compound Types